molecular formula C10H10N2O2S B1460906 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid CAS No. 1215960-01-2

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid

Cat. No. B1460906
M. Wt: 222.27 g/mol
InChI Key: MNRLWKCHNCBXDI-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for 3-(thiophen-3-yl)propanoic acid is 1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. For example, the molecular weight of 3-(thiophen-3-yl)propanoic acid is 156.20 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

  • Regiospecific Synthesis : 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid has been synthesized through regiospecific processes. The structural determination of such compounds often requires advanced techniques like single-crystal X-ray analysis due to the complexity in identifying the correct regioisomer with spectroscopic methods alone (Kumarasinghe, Hruby, & Nichol, 2009).

  • Diverse Library Generation : This compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. It reacts with various nucleophiles, leading to the formation of different derivatives with potential applicative value in various fields of chemistry and biochemistry (Roman, 2013).

  • Hydroxy Pyrazolines Synthesis : Another application is in the synthesis of hydroxy pyrazolines. These compounds are typically characterized using IR, 1H NMR, and 13C NMR spectra, indicating the versatility of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid in synthesizing various organic compounds (Parveen, Iqbal, & Azam, 2008).

Antimicrobial and Antidepressant Activities

  • Antimicrobial Schiff Bases : Schiff bases of chitosan containing heteroaryl pyrazole derivatives, including those with a thiophene moiety, have been synthesized and characterized. These compounds show promising biological activity against various bacterial and fungal strains, demonstrating the potential of thiophene-based pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).

  • Antidepressant Activity : Derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for antidepressant activity. One such derivative significantly reduced immobility time in animal models, indicating potential use in antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Novel Compound Synthesis

  • Complex Synthesis : Complex compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide have been synthesized from this compound, showcasing its utility in creating novel chemical entities. Such synthesis often requires specific conditions and precise reactions, illustrating the compound's versatility (Kariuki et al., 2022).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 3-(thiophen-3-yl)propanoic acid has the hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research and development of thiophene-based compounds could involve the synthesis of new derivatives with improved biological activity, the study of their mechanism of action, and the development of methods for their safe and efficient production .

properties

IUPAC Name

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)4-3-7-6-11-12-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRLWKCHNCBXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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